An In-depth Technical Guide to Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
An In-depth Technical Guide to Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, a key heterocyclic compound. We will delve into its chemical identity, synthesis protocols, analytical characterization, and its emerging applications in medicinal chemistry and organic synthesis, grounded in authoritative scientific literature.
Core Compound Identification
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a polysubstituted indole derivative. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The specific substitution pattern of this compound—a chlorine atom at the 5-position, a phenyl group at the 3-position, and an ethyl carboxylate at the 2-position—makes it a valuable and versatile intermediate for building more complex molecular architectures.
CAS Number: 21139-32-2[3][4][5]
Chemical Structure:
Caption: High-level workflow for the synthesis of the title compound.
Classical Approaches: Fischer and Japp-Klingemann Synthesis
For broader context, it is valuable to understand the classical methods for indole synthesis. The Fischer Indole Synthesis is arguably the most famous and widely used method. [6][7][8]It involves the acid-catalyzed thermal cyclization of an arylhydrazone. The required arylhydrazone precursor can often be prepared via the Japp-Klingemann reaction , which couples an aryl diazonium salt with a β-keto ester or related active methylene compound. [2][9][10]
Caption: Conceptual pathway for indole synthesis via Japp-Klingemann and Fischer reactions.
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |
| 12.04 (br s, 1H, -NH) | 197.6 |
| 8.67 (d, 1H, J = 9.6 Hz) | 160.1 |
| 7.76 - 7.45 (m, 7H) | 155.0 |
| 4.42 (q, 2H, J = 7.2 Hz) | 137.4 |
| 1.42 (t, 3H, J = 7.2 Hz) | 137.0 |
| 133.8 | |
| 133.0 | |
| 132.7 | |
| 129.9 | |
| 129.0 | |
| 128.5 | |
| 125.5 | |
| 122.8 | |
| 63.6 | |
| 13.9 | |
| Data sourced from Organic Syntheses.[11] |
Interpretation Insights:
-
¹H NMR: The broad singlet at 12.04 ppm is characteristic of the indole N-H proton. The quartet at 4.42 ppm and the triplet at 1.42 ppm are classic signals for an ethyl ester group (-OCH₂CH₃). The complex multiplet between 7.45 and 7.76 ppm corresponds to the protons on the phenyl ring and the indole's benzene ring.
-
¹³C NMR: The signals at 160.1 and 197.6 ppm are indicative of the ester and ketone carbonyl carbons from the precursor, which are transformed during cyclization. The final spectrum shows characteristic signals for the ester carbonyl (~160.1 ppm) and the various aromatic carbons. The peaks at 63.6 and 13.9 ppm correspond to the ethyl ester's -OCH₂ and -CH₃ carbons, respectively.
Applications in Research and Drug Development
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is not merely a chemical curiosity; it serves as a crucial starting material and scaffold in synthetic chemistry, particularly in the development of new therapeutic agents.
Chemical Intermediate
The compound is used as a reactant in titanium-catalyzed carbonyl coupling reactions. [3]The reactive sites on the indole ring and the ester functionality allow for a wide range of subsequent chemical transformations, making it a valuable building block for more complex heterocyclic systems.
Scaffold for Anticancer Agents
Recent research has highlighted the potential of 5-chloro-indole-2-carboxylate derivatives in oncology. [12]The core structure of this molecule has been utilized as a foundation for the design and synthesis of novel compounds targeting key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways. [12][13] Mutations in these pathways can lead to uncontrolled cell growth. [12]By modifying the indole core—for example, by converting the ester to an amide and introducing various side chains at the 3-position—researchers have developed potent inhibitors of mutant forms of these enzymes (e.g., EGFRT790M and BRAFV600E), which are responsible for resistance to some cancer therapies. [12][13]
Caption: Role as a scaffold for synthesizing potential drug candidates.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. A full Safety Data Sheet (SDS) should always be consulted before handling. [14]
-
General Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: While specific GHS hazard statements are not uniformly available, related compounds are often classified with warnings for skin, eye, and respiratory irritation. [4]Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
This guide provides a foundational understanding of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, from its fundamental properties and synthesis to its application in cutting-edge research. Its established synthetic routes and proven utility as a molecular scaffold ensure its continued relevance in the fields of organic synthesis and medicinal chemistry.
References
-
Mol-Instincts. (n.d.). ETHYL 5-CHLORO-3-PHENEL-1H-INDOLE-2-CARBOXYLATE 21139-32-2 wiki. Retrieved from [Link]
-
Wu, J., et al. (2014). Crystal structure of ethyl 5-chloro-2-indolecarboxylate, C11H10ClNO2. Zeitschrift für Kristallographie - New Crystal Structures, 228(2), 185-186. Retrieved from [Link]
-
Fürstner, A., Hupperts, A., & Seidel, G. (1999). ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. Organic Syntheses, 76, 142. Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-3-ethyl-1H-indole-2-carboxylic acid. Retrieved from [Link]
-
Abdelgawad, M. A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate. Retrieved from [Link]
-
Youssif, B. G. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]
-
Kamlesh, D. R., & Vivekanand, C. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221–225. Retrieved from [Link]
-
Olorunfemi, M. F., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Retrieved from [Link]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2456-2464. Retrieved from [Link]
-
Bakkialakshmi, S., Shanthi, B., & Shanthi, M. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 179-183. Retrieved from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Khan, I., et al. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances, 13(2), 1025-1037. Retrieved from [Link]
-
Guchhait, S. K., & Kashyap, M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54099. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
Pete, B., et al. (2000). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. HETEROCYCLES, 53(3), 665. Retrieved from [Link]
-
Varma, R. S., & Kumar, D. (1999). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 40(42), 7665-7669. Retrieved from [Link]
-
YouTube. (2020, January 29). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. Retrieved from [Link]
Sources
- 1. rsisinternational.org [rsisinternational.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. ETHYL 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE | 21139-32-2 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | C17H14ClNO2 | CID 737953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
